![molecular formula C15H29NO4 B3053351 2-((tert-Butoxycarbonyl)amino)decanoic acid CAS No. 53296-39-2](/img/structure/B3053351.png)
2-((tert-Butoxycarbonyl)amino)decanoic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)decanoic acid is a chemical compound with the molecular weight of 287.4 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 2-((tert-Butoxycarbonyl)amino)decanoic acid involves the use of tert-butoxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The IUPAC name of this compound is 2-((tert-butoxycarbonyl)amino)decanoic acid . The InChI code is 1S/C15H29NO4/c1-5-6-7-8-9-10-11-12(13(17)18)16-14(19)20-15(2,3)4/h12H,5-11H2,1-4H3,(H,16,19)(H,17,18) .Chemical Reactions Analysis
The tert-butoxycarbonyl (Boc) group is commonly employed to diminish the nucleophilicity of sp2-hybridized nitrogen atoms of indoles . The most common method for its deprotection uses TFA and generally requires large excesses .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 64-68 degrees Celsius .Scientific Research Applications
Genetic Engineering and Gene Therapy
In the arena of genetic engineering and gene therapy, Boc-2-amino-decanoic acid plays a key role in the precise regulation of gene expression and the targeted editing of the genome by directing specific proteins, such as transcription factors or nucleases, to DNA sequences .
CRISPR-Cas9 Technology
The essence of CRISPR-Cas9 technology is that the Cas9 nuclease fuses with proteins that specifically recognize DNA sequences to ensure precise cutting of the genome .
DNA Damage Repair and Epigenetic Regulation
With the help of the DNA-histone cross-linking strategy mediated by 5-formylcytosine, researchers were able to construct site-specific complexes and deeply explore the effects of such cross-linking on DNA polymerase activity, further unlocking new mysteries of DNA damage repair and epigenetic regulation .
Cancer Therapy
In the field of cancer therapy, the customized protein-DNA nanoplatform (MnDDC) developed by Nie et al. team provides a novel perspective for collaborative cancer therapy .
Expansion of DNA Nanotechnology
In the expansion of DNA nanotechnology, the attachment of proteins allows the construction of customized nanostructures, and these complexes show great potential for application in drug delivery, molecular sensing and the development of new materials .
Biosensing
The field of biosensing also benefits from the subtleties of protein-DNA conjugation, which combines high-affinity proteins (such as antibodies) with DNA strands to form highly specific recognition units that can accurately capture target molecules and report their presence through a variety of signaling mechanisms .
Imaging and Tracking
In terms of imaging and tracking, visual tags such as fluorescent proteins are incorporated into DNA, which greatly promotes real-time monitoring of the dynamic behavior of DNA in cells, and can be intuitively analyzed at the molecular level .
Conjugation Methods
Using amino acid side chain groups: conjugation through amino (-NH2) and sulfhydryl (-SH) groups in proteins is the most direct way. For example, using NHS esters to react with functional groups on a single strand of DNA, covalent bonds can be formed with the amino groups of proteins .
Safety and Hazards
Mechanism of Action
Target of Action
Boc-2-amino-decanoic acid, also known as 2-((tert-Butoxycarbonyl)amino)decanoic acid or Boc-(2R)-2-Amino-decanoic acid, is primarily used as a protective group for amines in the field of organic synthesis . The primary targets of this compound are amino groups, particularly in amino acids and peptides .
Mode of Action
The compound acts by protecting the amino group during chemical reactions. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The Boc-2-amino-decanoic acid affects the biochemical pathways involved in the synthesis of multifunctional targets, particularly where amino functions are prominent . The compound plays a pivotal role in the synthesis of these targets, allowing for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .
Result of Action
The primary result of the action of Boc-2-amino-decanoic acid is the protection of amino groups during chemical reactions. This protection enables the successful synthesis of a wide variety of compounds, including complex organic molecules and pharmaceuticals .
Action Environment
The action of Boc-2-amino-decanoic acid is influenced by various environmental factors, including the presence of a base, the temperature, and the specific conditions of the reaction . For example, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]decanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-11-12(13(17)18)16-14(19)20-15(2,3)4/h12H,5-11H2,1-4H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOZMSCSDJPGHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562092 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]decanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53296-39-2 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]decanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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